molecular formula C13H6Br2ClFN2O B3055283 4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine CAS No. 637303-08-3

4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No. B3055283
CAS RN: 637303-08-3
M. Wt: 420.46 g/mol
InChI Key: GCXHJLPSTGNFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly known as DBBF and is a member of the benzoxazole family.

Mechanism Of Action

The mechanism of action of DBBF is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins that are involved in cellular processes. It may also act as a DNA intercalator, which can disrupt DNA replication and transcription.
Biochemical and Physiological Effects:
DBBF has been shown to have a range of biochemical and physiological effects. In vitro studies have suggested that it can induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce the toxicity of heavy metals. In vivo studies have shown that DBBF can reduce tumor growth and improve survival rates in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using DBBF in lab experiments is its high purity, which ensures reproducibility of results. It is also relatively easy to synthesize and has a long shelf life. However, one limitation is that it can be toxic in high doses, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for research on DBBF. One area of interest is the development of more potent and selective anticancer agents based on DBBF. Another area is the use of DBBF in the development of new fluorescent dyes and polymers for use in imaging and sensing applications. Additionally, further studies are needed to fully understand the mechanism of action of DBBF and its potential applications in environmental science.

Scientific Research Applications

DBBF has been studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, DBBF has been investigated for its anticancer and antitumor properties. It has also shown potential as an antiviral and antibacterial agent. In material science, DBBF has been used as a building block for the synthesis of fluorescent dyes and polymers. In environmental science, DBBF has been studied for its ability to remove heavy metals from water.

properties

IUPAC Name

4,6-dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Br2ClFN2O/c14-7-4-9-12(10(15)11(7)18)19-13(20-9)6-2-1-5(17)3-8(6)16/h1-4H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXHJLPSTGNFGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=NC3=C(C(=C(C=C3O2)Br)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Br2ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365461
Record name 4,6-dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine

CAS RN

637303-08-3
Record name 4,6-dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 2
4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 3
4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 4
Reactant of Route 4
4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 5
Reactant of Route 5
4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine
Reactant of Route 6
Reactant of Route 6
4,6-Dibromo-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.